Cas no 2168099-01-0 (3-(5-aminopiperidin-3-yl)benzoic acid)

3-(5-aminopiperidin-3-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(5-aminopiperidin-3-yl)benzoic acid
- 2168099-01-0
- EN300-1477289
-
- Inchi: 1S/C12H16N2O2/c13-11-5-10(6-14-7-11)8-2-1-3-9(4-8)12(15)16/h1-4,10-11,14H,5-7,13H2,(H,15,16)
- InChI Key: OJKWGJJZAKZBNH-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC(=C1)C1CNCC(C1)N)=O
Computed Properties
- Exact Mass: 220.121177757g/mol
- Monoisotopic Mass: 220.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topological Polar Surface Area: 75.4Ų
3-(5-aminopiperidin-3-yl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1477289-100mg |
3-(5-aminopiperidin-3-yl)benzoic acid |
2168099-01-0 | 100mg |
$1068.0 | 2023-09-28 | ||
Enamine | EN300-1477289-1.0g |
3-(5-aminopiperidin-3-yl)benzoic acid |
2168099-01-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1477289-10000mg |
3-(5-aminopiperidin-3-yl)benzoic acid |
2168099-01-0 | 10000mg |
$5221.0 | 2023-09-28 | ||
Enamine | EN300-1477289-50mg |
3-(5-aminopiperidin-3-yl)benzoic acid |
2168099-01-0 | 50mg |
$1020.0 | 2023-09-28 | ||
Enamine | EN300-1477289-500mg |
3-(5-aminopiperidin-3-yl)benzoic acid |
2168099-01-0 | 500mg |
$1165.0 | 2023-09-28 | ||
Enamine | EN300-1477289-1000mg |
3-(5-aminopiperidin-3-yl)benzoic acid |
2168099-01-0 | 1000mg |
$1214.0 | 2023-09-28 | ||
Enamine | EN300-1477289-250mg |
3-(5-aminopiperidin-3-yl)benzoic acid |
2168099-01-0 | 250mg |
$1117.0 | 2023-09-28 | ||
Enamine | EN300-1477289-5000mg |
3-(5-aminopiperidin-3-yl)benzoic acid |
2168099-01-0 | 5000mg |
$3520.0 | 2023-09-28 | ||
Enamine | EN300-1477289-2500mg |
3-(5-aminopiperidin-3-yl)benzoic acid |
2168099-01-0 | 2500mg |
$2379.0 | 2023-09-28 |
3-(5-aminopiperidin-3-yl)benzoic acid Related Literature
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
Additional information on 3-(5-aminopiperidin-3-yl)benzoic acid
Introduction to 3-(5-aminopiperidin-3-yl)benzoic acid (CAS No. 2168099-01-0)
3-(5-aminopiperidin-3-yl)benzoic acid (CAS No. 2168099-01-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The compound's structure includes a benzoic acid moiety and a piperidine ring with an amino group, which contribute to its pharmacological properties and biological activities.
The benzoic acid moiety is a common functional group found in many pharmaceuticals and is known for its ability to modulate various biological processes. The piperidine ring with an amino group at the 5-position adds further complexity and functionality, making 3-(5-aminopiperidin-3-yl)benzoic acid a promising candidate for drug discovery and development.
Recent studies have highlighted the potential of 3-(5-aminopiperidin-3-yl)benzoic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory effects are attributed to the compound's ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory properties, 3-(5-aminopiperidin-3-yl)benzoic acid has also been investigated for its potential as an antitumor agent. Studies conducted by a team of researchers at the National Institutes of Health have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This makes it a potential candidate for the development of new anticancer drugs, particularly for treating solid tumors and hematological malignancies.
The pharmacokinetic properties of 3-(5-aminopiperidin-3-yl)benzoic acid have also been studied extensively. Research published in the European Journal of Pharmaceutical Sciences has shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, which are crucial factors for its potential use as an oral medication. The compound's low toxicity profile further enhances its attractiveness as a therapeutic agent.
Moreover, 3-(5-aminopiperidin-3-yl)benzoic acid has been explored for its neuroprotective effects. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes. These findings suggest that 3-(5-aminopiperidin-3-yl)benzoic acid could be a valuable candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The synthesis of 3-(5-aminopiperidin-3-yl)benzoic acid has been optimized using various synthetic routes to improve yield and purity. One commonly used method involves the coupling reaction between 3-bromobenzoic acid and 5-amino-piperidine using palladium-catalyzed cross-coupling reactions. This approach not only ensures high yields but also allows for easy scale-up in industrial settings.
In conclusion, 3-(5-aminopiperidin-3-yl)benzoic acid (CAS No. 2168099-01-0) is a multifunctional compound with promising therapeutic potential. Its anti-inflammatory, antitumor, neuroprotective, and pharmacokinetic properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is likely to play a significant role in advancing medical treatments for various diseases.
2168099-01-0 (3-(5-aminopiperidin-3-yl)benzoic acid) Related Products
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

